molecular formula C6H3F3N2O4 B7838708 2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one

2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one

Cat. No.: B7838708
M. Wt: 224.09 g/mol
InChI Key: RNRDDIRUBACPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” involves several steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, halogenation, and cyclization, among others. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include the use of continuous flow reactors, which allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with higher oxidation states, while reduction reactions may yield products with lower oxidation states.

Scientific Research Applications

The compound “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. The compound may act as an inhibitor or activator of its targets, depending on its specific structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one” include those with similar molecular structures and functional groups. These compounds may exhibit similar chemical and biological properties, making them useful for comparative studies.

Uniqueness

The uniqueness of “this compound” lies in its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. This makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDDIRUBACPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=C(C1=O)[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.